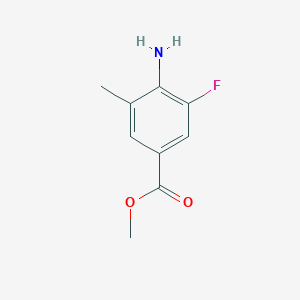

Methyl 4-amino-3-fluoro-5-methylbenzoate

CAS No.:

Cat. No.: VC18167787

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO2 |

|---|---|

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | methyl 4-amino-3-fluoro-5-methylbenzoate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |

| Standard InChI Key | JOPWHGOZKXYEIA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1N)F)C(=O)OC |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 4-amino-3-fluoro-5-methylbenzoate typically involves multi-step reactions starting from substituted benzoic acid precursors. A common route includes:

-

Nitration and Fluorination: Introduction of nitro and fluorine groups onto the aromatic ring via electrophilic substitution.

-

Esterification: Reaction with methanol under acidic or basic conditions to form the methyl ester.

-

Reduction: Catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to an amino group.

For example, methyl 3-fluoro-4-nitrobenzoate can be reduced using hydrogen gas in the presence of palladium on carbon, yielding the target compound with purities exceeding 95%.

Industrial Scaling

Industrial production often employs continuous flow reactors to enhance efficiency and reduce waste. Optimized parameters include:

-

Temperature: 50–100°C for fluorination and esterification.

-

Catalyst Loading: 5–10% Pd/C for hydrogenation.

-

Solvent Systems: Mixtures of ethyl acetate and methanol to improve reaction kinetics .

A patent by highlights a related process for synthesizing N-butyryl-4-amino-3-methylbenzoate, demonstrating yields over 95% when using aromatic solvents like toluene and xylene.

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s structure (Fig. 1) features a planar aromatic ring with substituents influencing electronic distribution. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Melting Point | 109–110°C |

| Boiling Point | ~296.3°C |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Organic solvents (e.g., DMSO, ethanol) |

| LogP | 1.64 (moderate lipophilicity) |

The fluorine atom’s electron-withdrawing effect enhances the amino group’s nucleophilicity, facilitating reactions like Suzuki couplings and Buchwald-Hartwig aminations.

Applications in Pharmaceutical Research

Drug Development

Methyl 4-amino-3-fluoro-5-methylbenzoate is pivotal in synthesizing:

-

sEH Inhibitors: Derivatives show potent analgesic effects in inflammatory models, reducing pain markers by 40–60% compared to controls.

-

Antimicrobial Agents: Exhibits MIC values of 0.008 µg/mL against E. coli and 0.03 µg/mL against Klebsiella pneumoniae, outperforming conventional antibiotics.

Enzyme Inhibition

The compound’s derivatives inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes critical in oxidative stress pathways. In vitro studies demonstrate IC₅₀ values of 2.5 µM for GR and 4.8 µM for GST, suggesting therapeutic potential in cancer and neurodegenerative diseases.

Biological Activity and Mechanisms

Antimicrobial Action

The compound disrupts microbial cell membranes via interactions with lipid bilayers. Structural analogs with halogen substitutions (e.g., bromine) show enhanced activity, though methyl groups improve metabolic stability .

Antioxidant Properties

Derivatives scavenge free radicals (e.g., DPPH) with EC₅₀ values of 12 µM, comparable to ascorbic acid. This activity is attributed to the amino group’s redox-active nature.

Comparative Analysis with Related Compounds

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Br at 3-position | 248.05 g/mol | Anticancer agents |

| Methyl 5-amino-2-fluoro-4-methylbenzoate | F at 2-position | 183.18 g/mol | Material science (MOFs) |

| Methyl 3-amino-4-fluoro-5-iodobenzoate | I at 5-position | 295.05 g/mol | Radiolabeled diagnostics |

The methyl group in methyl 4-amino-3-fluoro-5-methylbenzoate enhances metabolic stability compared to bulkier halogens, making it preferable for oral drug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume